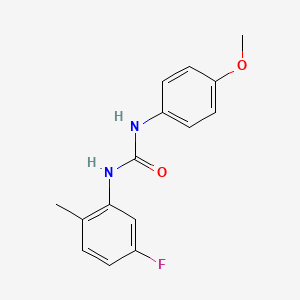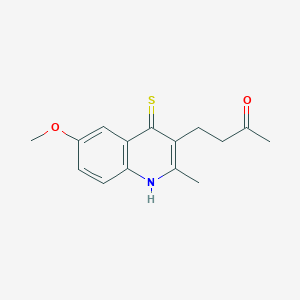
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,5-naphthalenediylbis(5-ethyl-3-thiophenecarboxamide), commonly known as NDI, is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research.
Wirkmechanismus
NDI exerts its biological effects by binding to specific targets in the body. In cancer cells, NDI binds to DNA and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. In Alzheimer's disease, NDI binds to amyloid-beta peptides and prevents their aggregation into toxic plaques.
Biochemical and Physiological Effects:
NDI has been shown to have several biochemical and physiological effects in the body. In cancer cells, NDI induces DNA damage and cell cycle arrest, leading to apoptosis. In Alzheimer's disease, NDI prevents the formation of toxic amyloid plaques and reduces inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on NDI. One direction is the development of NDI-based materials for various applications such as organic electronics, energy storage, and catalysis. Another direction is the exploration of NDI as a potential therapeutic agent for various diseases. Finally, the development of new synthesis methods for NDI and its derivatives is also an important future direction for the research on NDI.
Conclusion:
In conclusion, NDI is a small molecule that has gained significant attention in the scientific community due to its unique properties. NDI has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and biomedical research. NDI has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, NDI also has some limitations, such as its low water solubility and potential toxicity at high concentrations. There are several future directions for the research on NDI, including the development of NDI-based materials, the exploration of NDI as a potential therapeutic agent, and the development of new synthesis methods for NDI and its derivatives.
Synthesemethoden
NDI can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. Among these methods, Suzuki coupling is the most commonly used method for synthesizing NDI due to its simplicity and high yield. The reaction involves the coupling of 1,5-dibromo-2-nitrobenzene with 5-ethyl-3-thiophenecarboxylic acid in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
NDI has been extensively studied for its potential applications in various scientific fields. In organic electronics, NDI has been used as a building block for the synthesis of organic semiconductors. NDI-based semiconductors have shown promising results in the development of high-performance organic field-effect transistors and organic photovoltaics.
In materials science, NDI has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. NDI-based materials have shown excellent properties such as high thermal stability, good solubility, and high electron affinity.
In biomedical research, NDI has been studied for its potential applications as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. NDI has been shown to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-ethyl-N-[5-[(5-ethylthiophene-3-carbonyl)amino]naphthalen-1-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-3-17-11-15(13-29-17)23(27)25-21-9-5-8-20-19(21)7-6-10-22(20)26-24(28)16-12-18(4-2)30-14-16/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBMDCHRRZBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C4=CSC(=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)




![N-[2-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5883401.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)

![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)

![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)

